Cas no 1234859-47-2 (N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide)

N-Cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide is a specialized organic compound featuring a cyclopropyl group and two thiophene rings, making it a structurally unique carboxamide derivative. Its molecular architecture, incorporating both aromatic and aliphatic components, lends itself to applications in medicinal chemistry and agrochemical research, particularly as a potential intermediate in the synthesis of bioactive molecules. The presence of thiophene moieties enhances its electronic properties, which may be advantageous in the development of pharmaceuticals or functional materials. This compound's well-defined structure and reactivity profile make it a valuable candidate for further exploration in heterocyclic chemistry and drug discovery.
N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide structure
1234859-47-2 structure
Product Name:N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide
CAS No:1234859-47-2
MF:C13H13NOS2
MW:263.378420591354
CID:5894926
PubChem ID:51055379
Update Time:2025-05-24

N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide
    • VU0524164-1
    • SR-01000925518
    • N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
    • 1234859-47-2
    • N-cyclopropyl-N-[(thiophen-3-yl)methyl]thiophene-2-carboxamide
    • SR-01000925518-1
    • AKOS011221983
    • F5854-4055
    • Inchi: 1S/C13H13NOS2/c15-13(12-2-1-6-17-12)14(11-3-4-11)8-10-5-7-16-9-10/h1-2,5-7,9,11H,3-4,8H2
    • InChI Key: JFLVZTFBBYYVOM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(N(CC1=CSC=C1)C1CC1)=O

Computed Properties

  • Exact Mass: 263.04385639g/mol
  • Monoisotopic Mass: 263.04385639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 76.8Ų

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Additional information on N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide

N-Cyclopropyl-N-(Thiophen-3-yl)Methylthiophene-2-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1234859-47-2, commonly referred to as N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a cyclopropyl group, a thiophene ring, and a carboxamide functional group. The combination of these structural elements endows the molecule with distinctive chemical properties and potential applications in various industries.

Recent studies have highlighted the importance of thiophene derivatives in modern chemical research. Thiophenes, being aromatic heterocycles, are known for their stability and versatility. The presence of the thiophene ring in this compound contributes to its electronic properties, making it a promising candidate for applications in organic electronics and optoelectronics. The cyclopropyl group, on the other hand, introduces strain into the molecule, which can enhance reactivity in certain chemical transformations.

The carboxamide functional group further enhances the compound's utility by providing sites for potential hydrogen bonding and other non-covalent interactions. This feature is particularly valuable in drug design, where such interactions play a critical role in molecular recognition and bioavailability. Recent research has explored the use of similar compounds as building blocks for designing bioactive molecules with potential therapeutic applications.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired level of purity. Recent advancements in catalytic methods have made it possible to synthesize this compound with higher efficiency and selectivity.

From an application standpoint, N-cyclopropyl-N-(thiophen-3-yl)methylthiophene-2-carboxamide has shown promise in several areas. In materials science, its electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). In pharmaceutical research, its structural features suggest potential as a lead compound for developing new drugs targeting specific biological pathways.

The compound's stability under various conditions is another factor that contributes to its appeal. Studies have shown that it exhibits good thermal stability and resistance to oxidation, which are desirable traits for many industrial applications. Furthermore, its solubility properties make it suitable for use in both organic and aqueous environments.

In conclusion, CAS No. 1234859-47-2 represents a versatile molecule with a wealth of potential applications across multiple disciplines. Its unique structure and chemical properties make it an intriguing subject for further research and development. As scientific understanding continues to grow, this compound is likely to find even more innovative uses in the years to come.

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